molecular formula C12H20OS B14442665 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol CAS No. 77922-37-3

2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol

Cat. No.: B14442665
CAS No.: 77922-37-3
M. Wt: 212.35 g/mol
InChI Key: WOYHVBXSYNCYJD-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol is an organic compound characterized by its unique structure, which includes multiple functional groups such as an alkyne, an alkene, and a thiol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, followed by the introduction of the thiol group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The alkyne and alkene groups can be reduced to alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The alkyne and alkene groups can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trimethylhept-1-en-3-yn-5-ol: Lacks the thiol group, resulting in different reactivity.

    2,5,6-Trimethyl-7-ethylhept-1-en-3-yn-5-ol: Similar structure but without the thiol group.

Uniqueness

2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where thiol reactivity is desired.

Properties

CAS No.

77922-37-3

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

1-ethylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol

InChI

InChI=1S/C12H20OS/c1-6-14-9-11(4)12(5,13)8-7-10(2)3/h11,13H,2,6,9H2,1,3-5H3

InChI Key

WOYHVBXSYNCYJD-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)C(C)(C#CC(=C)C)O

Origin of Product

United States

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